替诺福韦阿拉酚胺酯

描述

Synthesis Analysis

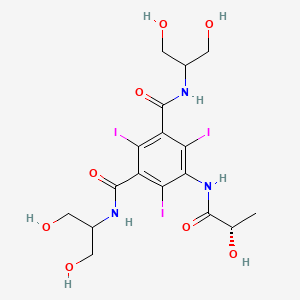

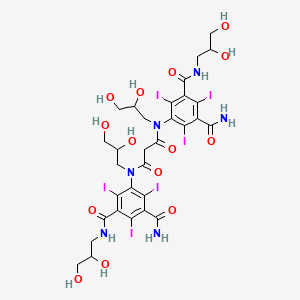

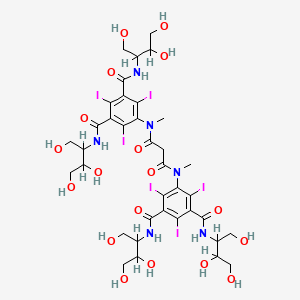

A practical synthesis of TAF circumventing tenofovir has been accomplished on a 7g scale .Molecular Structure Analysis

The single-crystal structure of TAF fumarate hemihydrate (TAF:fumarate:H2O = 2:2:1) was reported. It was initially documented as a salt in which one proton of the fumaric acid migrates to the amine group of the adenine moiety in TAF .Chemical Reactions Analysis

An analytical method for assessing Tenofovir alafenamide and its related impurities using UPLC has been validated .科学研究应用

Prevention of Perinatal Hepatitis B Transmission

TAF has been studied for its effectiveness in preventing mother-to-child transmission (MTCT) of hepatitis B virus (HBV). A meta-analysis has shown that TAF is as effective as other antiviral medications at reducing HBV MTCT rates at birth and at 6 months of age. It also maintains safe levels of alanine aminotransferase (ALT), total bilirubin (TBIL), and HBV DNA levels in mothers without affecting infant weight, height, head size, Apgar scores, and birth defects .

Treatment of Acute-on-Chronic Liver Failure Associated with Hepatitis B

TAF has been evaluated for its safety and efficacy in treating HBV-related acute-on-chronic liver failure (ACLF). Studies indicate that TAF, along with other first-line antivirals, shows similar efficacy and safety in both short-term and long-term treatment of HBV-ACLF. TAF-treated patients showed a priority in total bilirubin reduction, albumin, and cholesterol maintenance .

Synthesis for Antiretroviral Therapy

The practical synthesis of TAF, inspired by novel retrosynthetic analysis, has been a significant area of research. TAF is becoming a primary antiretroviral medication for treating HIV and chronic HBV infections due to its liver-targeted high intracellular concentrations of tenofovir diphosphate while reducing systemic exposure .

Serological Conversion in HBeAg Positive Patients

TAF has been compared for its ability to induce HBeAg serological conversion in patients. Studies have found that the TAF group showed a significant advantage over groups using other treatments like entecavir (ETV) and tenofovir disoproxil fumarate (TDF) combined .

Antiviral Therapy During Pregnancy

TAF’s safety profile extends to its use during pregnancy. It has been found to be safe for both mothers and fetuses when used as antiviral therapy during pregnancy. This is particularly important in managing chronic HBV infections in pregnant women to prevent MTCT .

作用机制

Target of Action

Tenofovir alafenamide is a nucleoside analog reverse transcriptase inhibitor . Its primary targets are the reverse transcriptase enzymes of the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) . These enzymes play a crucial role in the replication of these viruses, making them key targets for antiviral therapy .

Mode of Action

Tenofovir alafenamide is a prodrug, which means it is metabolized into its active form, tenofovir, inside the body . Once activated, tenofovir inhibits viral polymerase, causing chain termination and inhibiting viral synthesis . This effectively prevents the replication of the virus, thereby reducing viral load and slowing the progression of the disease .

Biochemical Pathways

Tenofovir alafenamide is metabolized to tenofovir, an acyclic nucleotide diester analog of adenosine monophosphate . This process involves the action of host enzymes, including cathepsin A (CatA) and carboxylesterase 1 (Ces1), which play a pivotal role in the intracellular activation of tenofovir alafenamide .

Pharmacokinetics

Tenofovir alafenamide is characterized by low systemic levels but high intracellular concentrations . This allows it to deliver more of the active drug to the site of action (i.e., infected cells), while reducing exposure to the rest of the body . This results in a large antiviral efficacy at doses ten times lower than tenofovir disoproxil . It has been reported that tenofovir alafenamide shows a priority in total bilirubin reduction, albumin, and cholesterol maintenance .

Result of Action

The action of tenofovir alafenamide results in a reduction of viral load in patients with HIV or HBV . This can slow the progression of the disease and reduce the risk of transmission . In addition, tenofovir alafenamide has been shown to have less impact on renal function and bone mineral density compared to other antivirals .

Action Environment

The action of tenofovir alafenamide can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy . Furthermore, individual patient factors such as age, weight, and the presence of other health conditions can also influence the drug’s action, efficacy, and stability .

安全和危害

The cumulative incidence of adverse drug reactions (ADRs) was 0.21 per 100 person-months, and the incidence of serious ADRs was 0.01 (95% CI, 0.00-0.04) per 100 person-months . There were no ADRs of declines in estimated glomerular filtration rates, renal failure or proximal tubulopathy . The most common ADR was hypophosphataemia in seven (1.2%) patients . Two (0.4%) patients each had decreased blood phosphorus, bone mineral density decreased, dizziness and alopecia .

未来方向

Tenofovir alafenamide (TAF) is a prodrug of tenofovir that delivers high levels of active drug to hepatocytes and is given in a lower dose than tenofovir disoproxil fumarate (TDF). TAF reduces viral replication in patients with chronic hepatitis B (CHB) similar to TDF and has shown a lower risk of the renal and bone toxicities associated with TDF use . The FDA has approved the supplemental new drug application (sNDA) for Vemlidy® (tenofovir alafenamide) 25 mg tablets as a once-daily treatment for chronic hepatitis B virus (HBV) infection in pediatric patients six years of age and older and weighing at least 25 kg with compensated liver disease .

属性

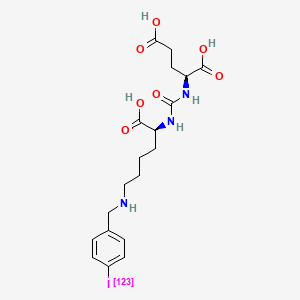

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEKQSIMHVQZJK-CAQYMETFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N6O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958941 | |

| Record name | Tenofovir alafenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tenofovir alafenamide presents 91% lower plasma concentration with an intracellular presence of about 20-fold higher when compared to [tenofovir disoproxil]. This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate. Tenofovir alafenamide accumulates more in peripheral blood mononuclear cells compared to red blood cells. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis. To know more about the specific mechanism of action of the active form, please visit the drug entry of [tenofovir]. | |

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Tenofovir alafenamide | |

CAS RN |

379270-37-8, 383365-04-6 | |

| Record name | Tenofovir alafenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379270-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir Alafenamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-7339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383365046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenofovir alafenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOFOVIR ALAFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL9943AG5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

104-107 ºC | |

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。